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A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme

(TACE), has emerged as a critical therapeutic target in oncology. Its role in shedding a wide

array of cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR)

and the interleukin-6 receptor (IL-6R), positions it as a key regulator of tumor progression,

metastasis, and resistance to therapy.[1][2] This guide provides a comparative analysis of

JG26, a potent ADAM17 inhibitor, against other notable ADAM17 inhibitors in the context of

cancer research, supported by experimental data and detailed methodologies.

Overview of ADAM17's Role in Cancer
ADAM17 contributes to the malignant phenotype through two primary signaling pathways:

EGFR Pathway Activation: ADAM17 cleaves and releases EGFR ligands such as TGF-α and

amphiregulin, leading to the autocrine or paracrine activation of EGFR. This triggers

downstream signaling cascades, including the PI3K-AKT and MEK-ERK pathways, which

promote cancer cell proliferation, invasion, and angiogenesis.[2][3]

IL-6 Trans-Signaling: ADAM17 mediates the shedding of the IL-6 receptor (IL-6R),

generating a soluble form (sIL-6R). This sIL-6R can bind to IL-6 and activate cells that only

express the gp130 signal-transducing subunit, a process known as trans-signaling. In

cancer, this pathway is linked to inflammation-associated tumorigenesis, particularly in
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colorectal and lung cancer, by promoting cell survival and proliferation through STAT3

activation.[4][5]

Comparative Analysis of ADAM17 Inhibitors
This section compares the biochemical potency and cellular activity of JG26 with other well-

characterized ADAM17 inhibitors.

Inhibitor Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The

following table summarizes the IC50 values of JG26 and other ADAM17 inhibitors against

ADAM17 and related proteases. Lower IC50 values indicate higher potency.
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Inhibitor Target IC50 (nM)
Selectivity
Profile

Reference

JG26 ADAM17 1.9

Highly selective

for ADAM17 over

ADAM10. Also

inhibits ADAM8

and MMP-12 at

slightly higher

concentrations.

[6]

ADAM10 150

~79-fold

selective for

ADAM17

[6]

ADAM8 12
~6-fold selective

for ADAM17
[6]

MMP-12 9.4
~5-fold selective

for ADAM17
[6]

Aderbasib

(INCB7839)
ADAM17

Low nanomolar

(specific IC50 not

consistently

reported in

searches)

Dual inhibitor of

ADAM10 and

ADAM17.

[7][8][9]

ADAM10 Low nanomolar [7][8][9]

TMI-005

(Apratastat)
TACE (ADAM17) Not specified

Non-selective

inhibitor of TACE

and various

MMPs.

[10]

GW280264X TACE (ADAM17) 8.0

Mixed inhibitor of

ADAM10 and

ADAM17.

[6]

ADAM10 11.5 [6]

TPD (TACE

Prodomain)
ADAM17

145

(recombinant)

Highly selective

natural inhibitor.
[11]
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MEDI3622 ADAM17 0.039 (human)

Potent and

specific

monoclonal

antibody

inhibitor.

[1]

0.132 (mouse) [1]

Key Insights:

JG26 demonstrates high potency and selectivity for ADAM17 over the closely related

ADAM10, a desirable characteristic to minimize off-target effects.[6]

Aderbasib (INCB7839) is a potent dual inhibitor of ADAM10 and ADAM17 and has been

evaluated in clinical trials for breast cancer.[12][13]

TMI-005 is a broad-spectrum inhibitor, which may be useful in certain research contexts but

lacks the specificity required for targeted ADAM17 investigation.[10]

TPD and MEDI3622 represent biological inhibitors with high specificity, offering alternative

therapeutic and research modalities.[1][11]

In Vitro and In Vivo Efficacy in Cancer Models
The following table summarizes the experimental evidence for the anti-cancer effects of JG26
and other ADAM17 inhibitors.
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Inhibitor Cancer Model Key Findings Reference

JG26
Colorectal Cancer

(CRC)

Inhibits tumor

metastasis in an

orthotopic mouse

model. Reduces the

number of circulating

tumor cells and

metastatic nodules in

the lungs and liver.

[3]

Hodgkin Lymphoma

Reduces the shedding

of NKG2D ligands,

potentially enhancing

immune surveillance.

[3]

Aderbasib

(INCB7839)
HER2+ Breast Cancer

In combination with

trastuzumab, showed

clinical benefit in

patients with

metastatic HER2+

breast cancer.

[12]

Diffuse Large B-cell

Non-Hodgkin

Lymphoma

In clinical trials in

combination with

rituximab.

[12]

TMI-005 (Apratastat)
Non-Small Cell Lung

Cancer (NSCLC)

Sensitizes NSCLC

cells to radiotherapy in

vitro and in vivo.

[7]

TPD (TACE

Prodomain)
Lung Cancer

Reduced tumor

growth in a mouse

model.

[14]

Metastasis Model

Short-term

pharmacological

inhibition prevents

long-term metastasis

formation in the lung.
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MEDI3622

Various EGFR-

dependent models

(e.g., esophageal,

colorectal)

Induces tumor

regression or stasis.

Superior to

EGFR/HER pathway

inhibitors in some

models.

[1][15]

Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways modulated by ADAM17 and its inhibitors.
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Caption: ADAM17-mediated EGFR signaling pathway in cancer.
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Caption: ADAM17-mediated IL-6 trans-signaling pathway in cancer.

Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate

ADAM17 inhibitors.

ADAM17 Activity Assay
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Objective: To measure the enzymatic activity of ADAM17 and the inhibitory effect of

compounds.

Methodology:

Reagents and Materials:

Recombinant human ADAM17 enzyme.

Fluorogenic peptide substrate for ADAM17 (e.g., based on the cleavage site of TNF-α).

[16]

Assay buffer (e.g., Tris-HCl, pH 7.5).

96-well black microplates.

Fluorescence microplate reader.

Test inhibitors (e.g., JG26) at various concentrations.

Procedure:

Prepare serial dilutions of the test inhibitor in assay buffer.

Add the recombinant ADAM17 enzyme to each well of the microplate.

Add the diluted inhibitor to the respective wells and incubate for a pre-determined time

(e.g., 30 minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation

at 320 nm and emission at 420 nm). The rate of increase in fluorescence is proportional to

the enzyme activity.

Calculate the percentage of inhibition for each inhibitor concentration relative to a control

(enzyme and substrate without inhibitor).
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.[17]

Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of ADAM17 inhibitors on cancer cells.

Methodology:

Reagents and Materials:

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells).

Complete cell culture medium.

96-well clear microplates.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Microplate reader.

Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Treat the cells with various concentrations of the ADAM17 inhibitor for a specific duration

(e.g., 24, 48, or 72 hours).

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at

37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to

purple formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.
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Calculate the percentage of cell viability for each treatment group relative to the untreated

control.[18]

In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ADAM17 inhibitors in a living organism.

Methodology:

Animals and Cell Lines:

Immunocompromised mice (e.g., nude or SCID mice).

Human cancer cell line that forms tumors in mice.

Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomly assign the mice to different treatment groups (e.g., vehicle control, JG26, other

inhibitors).

Administer the treatments to the mice according to a pre-defined schedule (e.g., daily oral

gavage or intraperitoneal injection).

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and

calculate the tumor volume using the formula: (Length x Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, immunohistochemistry).

Compare the tumor growth rates between the different treatment groups to assess the

efficacy of the inhibitors.[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5420329/
https://www.benchchem.com/product/b10779992?utm_src=pdf-body
https://www.medchemexpress.com/aderbasib.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10779992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
JG26 stands out as a highly potent and selective ADAM17 inhibitor with demonstrated anti-

metastatic activity in preclinical cancer models.[3] Its selectivity for ADAM17 over ADAM10 may

offer a better safety profile compared to dual inhibitors like Aderbasib. However, the clinical

experience with Aderbasib in combination therapies highlights the potential of targeting the

ADAM family in cancer treatment.[12] The development of biological inhibitors like TPD and

MEDI3622 further expands the arsenal of tools available to researchers for dissecting the

complex roles of ADAM17 in cancer and for developing novel therapeutic strategies. The

choice of an appropriate ADAM17 inhibitor will depend on the specific research question, with

considerations for potency, selectivity, and the desired experimental system. This guide

provides a foundational comparison to aid in this selection process and to facilitate further

investigation into the promising field of ADAM17-targeted cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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